molecular formula C21H21ClN6O B2494167 N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946218-55-9

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

カタログ番号: B2494167
CAS番号: 946218-55-9
分子量: 408.89
InChIキー: UZGSXBDWTHZAOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C21H21ClN6O and its molecular weight is 408.89. The purity is usually 95%.
BenchChem offers high-quality N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O/c1-29-12-6-11-23-21-26-19(25-16-8-5-7-15(22)13-16)18-14-24-28(20(18)27-21)17-9-3-2-4-10-17/h2-5,7-10,13-14H,6,11-12H2,1H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGSXBDWTHZAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

Biochemical Properties

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of downstream targets . Additionally, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with other proteins such as cyclin A2, enhancing its inhibitory effects on cell cycle progression .

Cellular Effects

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . It also triggers apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine modulates cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell survival and growth .

Molecular Mechanism

The molecular mechanism of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its binding interactions with key biomolecules. The compound binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of substrates required for cell cycle progression, leading to cell cycle arrest . Additionally, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine influences gene expression by modulating transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity for extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy . Long-term studies have shown that continuous treatment with this compound results in sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in diminished therapeutic benefits and increased side effects .

Metabolic Pathways

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is involved in various metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid and excreted via the urine . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels .

Transport and Distribution

Within cells and tissues, N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is transported and distributed through specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cell, it localizes to the cytoplasm and nucleus, where it exerts its inhibitory effects on CDK2 and other targets . The compound’s distribution is influenced by its lipophilicity and binding affinity to cellular proteins .

Subcellular Localization

The subcellular localization of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is critical for its activity and function. The compound predominantly localizes to the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The nuclear localization enhances its ability to inhibit cell cycle progression and induce apoptosis .

生物活性

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This compound features a complex bicyclic structure that integrates both pyrazole and pyrimidine moieties, contributing to its pharmacological potential.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

C23H26ClN6O2\text{C}_{23}\text{H}_{26}\text{Cl}\text{N}_6\text{O}_2

This structure includes key functional groups that influence its biological activity, such as the chlorophenyl and methoxypropyl substituents.

PropertyValue
Molecular FormulaC23H26ClN6O2
Molecular Weight418.501 g/mol
CAS Number946218-55-9

The biological activity of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine primarily involves its interaction with specific enzymes and receptors. Recent studies have highlighted its potential as a casein kinase 1 (CK1) inhibitor. CK1 is implicated in various cellular processes, including cell proliferation and apoptosis, making it a significant target in cancer therapy.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit notable anticancer properties. For instance, compounds structurally similar to N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have shown promising results in inhibiting cancer cell growth.

Case Study: CK1 Inhibition

A study conducted on related pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy as CK1 inhibitors with IC50 values in the nanomolar range. For example:

CompoundIC50 (nM)
N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine78
N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineTBD

This suggests that the target compound may also possess similar inhibitory effects against CK1.

Anti-proliferative Effects

In vitro studies have assessed the anti-proliferative effects of related compounds against various cancer cell lines. For example:

Compound IDCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56

These findings indicate that modifications in the chemical structure can significantly affect biological activity.

Synthetic Routes

The synthesis of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from simpler precursors. Common synthetic strategies include:

  • Condensation Reactions : Formation of hydrazones from phenylhydrazines and carbonyl compounds.
  • Cyclization : Cyclization with formamide to construct the pyrazolo[3,4-d]pyrimidine core.
  • Substitution Reactions : Introduction of chlorophenyl and methoxypropyl groups through electrophilic aromatic substitution.

Industrial Production Methods

For large-scale production, methods are optimized for yield and purity using techniques such as continuous flow reactors and automated synthesis platforms.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine in a laboratory setting?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core followed by sequential substitutions at the N4 and N6 positions. Critical parameters include:

  • Solvent selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for solubility and reaction efficiency .
  • Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) .
  • Temperature control : Elevated temperatures (80–120°C) under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and aromatic coupling patterns (e.g., chemical shifts for chlorophenyl protons at ~7.2–7.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area under the curve) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation .

Q. What reaction mechanisms are involved in functionalizing the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Halogenation or nitration of aromatic rings using reagents like bromine or nitric acid .
  • Nucleophilic Substitution : Introduction of methoxypropyl or chlorophenyl groups via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K2CO3) .

Advanced Research Questions

Q. How can microwave-assisted synthesis or green chemistry principles optimize the compound’s synthesis?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 1–2 hours) by enhancing thermal efficiency, improving yields by 15–20% .
  • Green Chemistry : Solvent substitution (e.g., ethanol instead of DMF) and catalyst recycling to minimize waste .

Q. How do modifications at the N4 and N6 positions influence kinase inhibitory activity, and what computational methods support this analysis?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The 3-chlorophenyl group at N4 enhances hydrophobic interactions with kinase ATP-binding pockets, while the 3-methoxypropyl group at N6 improves solubility. Replacements (e.g., methylphenyl) reduce potency by 30–50% .
  • Computational Tools : Molecular docking (AutoDock Vina) and QSAR models (using MOE or Schrödinger) to predict binding affinities .

Q. How should researchers design in vitro assays to evaluate the compound’s efficacy against specific kinase targets?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use cell-free systems (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., CDK2, EGFR). Measure IC50 values at varying ATP concentrations (1–10 µM) .
  • Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., KinomeScan) to identify off-target effects .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations) to eliminate variability .
  • Orthogonal Assays : Confirm results using alternative methods (e.g., Western blotting for phospho-target quantification) .

Q. How does the compound’s selectivity for kinase isoforms compare to structurally related derivatives?

  • Methodological Answer :

  • Comparative Binding Assays : Co-crystallization with CDK2 vs. CDK4 reveals a 10-fold selectivity due to steric clashes with CDK4’s larger hydrophobic pocket .
  • Thermal Shift Assays : Measure ΔTm (melting temperature) to quantify binding stability differences .

Q. What in silico approaches predict the compound’s ADMET properties, and how do they align with empirical data?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (e.g., 65% human intestinal absorption) and CYP450 inhibition risks .
  • Validation : Compare predicted half-life (t1/2 = 8–12 hours) with in vivo pharmacokinetic studies in rodent models .

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